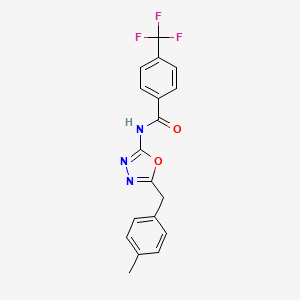
N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)-4-(trifluoromethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)-4-(trifluoromethyl)benzamide is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a member of the oxadiazole family, which is known for its diverse range of biological activities. In
Aplicaciones Científicas De Investigación
Anticancer Applications
Research has shown that derivatives of 1,3,4-oxadiazole, such as N-(5-(4-methylbenzyl)-1,3,4-oxadiazol-2-yl)-4-(trifluoromethyl)benzamide, have significant applications in anticancer treatments. Studies demonstrate that these compounds exhibit moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers. For instance, a series of substituted benzamides were synthesized and evaluated for their anticancer efficacy, showing promising results when compared to the reference drug etoposide (Ravinaik et al., 2021). Additionally, other studies have synthesized and evaluated 1,3,4-oxadiazole derivatives for their anticancer potential, finding that certain compounds were most active against breast cancer cell lines (Salahuddin et al., 2014).
Antimicrobial Applications
Compounds derived from 1,3,4-oxadiazole have shown efficacy as antimicrobial agents. Novel compounds synthesized from 1,3,4-oxadiazole demonstrated moderate to good activities against various bacterial and fungal strains (Jadhav et al., 2017). This suggests a potential application of these compounds in combating microbial infections.
Material Science and Chemistry
In the field of material science and chemistry, derivatives of 1,3,4-oxadiazole, like this compound, have been studied for their unique properties. For example, a study focused on the synthesis, crystal structure, and characterization of N-(4-methylbenzyl)benzamide crystals, a compound structurally related to the one , for potential applications in optical and piezoelectric materials (Goel et al., 2017).
Drug Discovery and Development
Research in drug discovery and development has also explored the use of 1,3,4-oxadiazole derivatives. These studies have investigated the synthesis and biological activity of such compounds for various therapeutic applications, including as inhibitors in enzyme assays and as candidates for the treatment of different diseases (Uto et al., 2009).
Propiedades
IUPAC Name |
N-[5-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl]-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O2/c1-11-2-4-12(5-3-11)10-15-23-24-17(26-15)22-16(25)13-6-8-14(9-7-13)18(19,20)21/h2-9H,10H2,1H3,(H,22,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHMNHUJQVZRKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

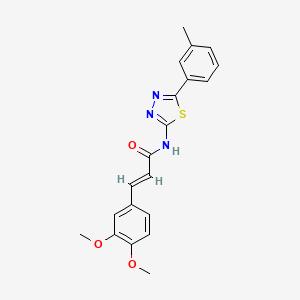
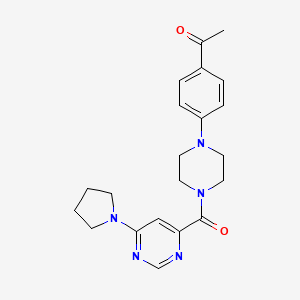
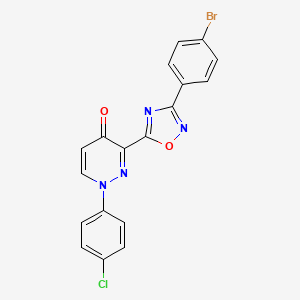
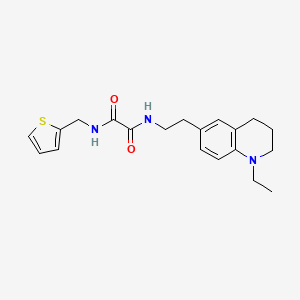
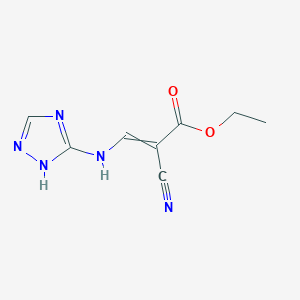
![ethyl 4-oxo-3-phenyl-5-[[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2396976.png)
![N-(2,5-difluorophenyl)-2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2396979.png)
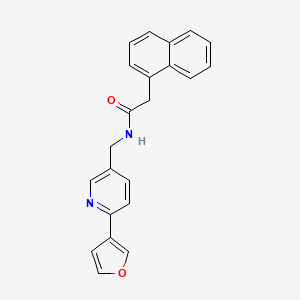
![N-cyclohexyl-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2396984.png)
![3-(Tert-butyl)-2-hexanoylindeno[3,2-C]pyrazol-4-one](/img/structure/B2396986.png)
![3-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine](/img/structure/B2396987.png)

![4-[(4-oxo-2-thioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)methyl]benzoic acid](/img/structure/B2396992.png)
![2-((3-([1,1'-Biphenyl]-4-yloxy)-2-hydroxypropyl)amino)-2-methylpropan-1-ol](/img/structure/B2396994.png)